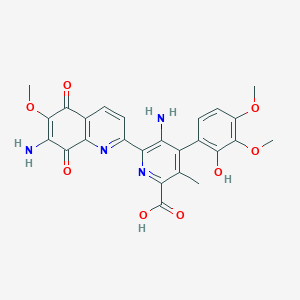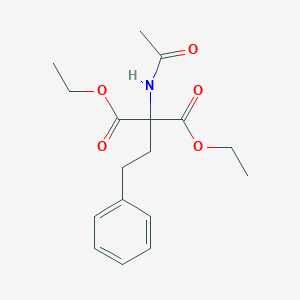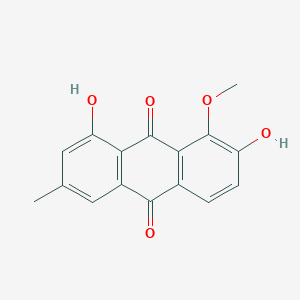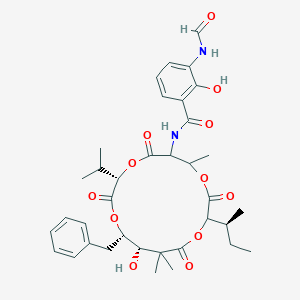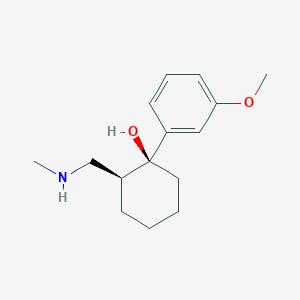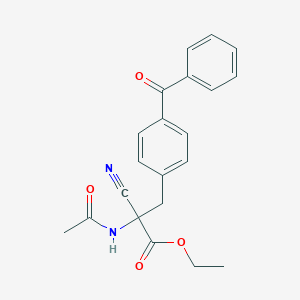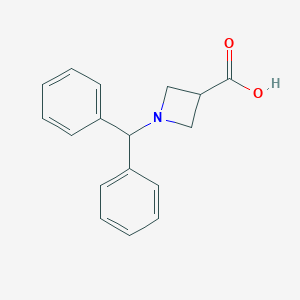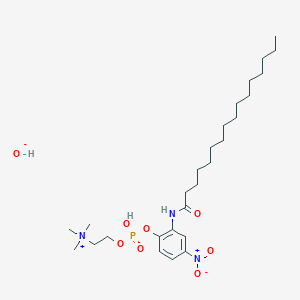
2-Hexadecanoylamino-4-nitrophenylphosphorylcholine
説明
Synthesis Analysis
The synthesis of 2-Hexadecanoylamino-4-nitrophenylphosphorylcholine involves several key steps, starting from 2-amino-4-nitrophenol. This precursor is acylated with palmitoyl chloride to yield hexadecananilide, which then reacts with beta-bromoethylphosphoryldichloride to form the phosphate intermediate. This intermediate is subsequently quaternized with trimethylamine to produce the target compound (Gal & Fash, 1976).
科学的研究の応用
Enzyme Assay Development
2-Hexadecanoylamino-4-nitrophenylphosphorylcholine has been utilized in the development of enzyme assays, particularly for sphingomyelinase. A study by Gal et al. (1976) synthesized a compound resembling sphingomyelin, which is cleaved by sphingomyelinase to a chromogenic N-acylaminonitrophenyl moiety, facilitating the measurement of sphingomyelinase activity without the need for phospholipase C hydrolysis (Gal & Fash, 1976).
Diagnosis of Niemann-Pick Disease
This compound has been pivotal in diagnosing Niemann-Pick disease, a condition characterized by a deficiency of sphingomyelinase. Gal et al. (1975) created an analogue of sphingomyelin that is hydrolyzed by sphingomyelinase. This analogue serves as a reliable chromogenic reagent for diagnosing Niemann-Pick disease and detecting carriers of the trait (Gal, Brady, Hibbert, & Pentchev, 1975).
Investigation of Sphingomyelinase Activity
Further research by Besley et al. (2004) used 2-Hexadecanoylamino-4-nitrophenylphosphorylcholine in sphingomyelinase activity measurements in a study of Niemann-Pick disease. This research contributed to the understanding of the genetic and biochemical underpinnings of different Niemann-Pick disease variants (Besley, Hoogeboom, Hoogeveen, Kleijer, & Galjaard, 2004).
Application in Biochemical Research
This compound has also been used in biochemical research, such as studying enzyme activity in different biological systems. For instance, Srivastava et al. (1982) investigated the hydrolysis of p-nitrophenylphosphorylcholine by enzymes in rabbit semen, contributing to the understanding of enzymatic processes in reproductive biology (Srivastava, Brewer, & White, 1982).
Improving Enzymatic Assays
Levade et al. (1983) presented an improved method for lysosomal hydrolase assays using chromogenic substrates derived from 2-Hexadecanoylamino-4-nitrophenol, including 2-Hexadecanoylamino-4-nitrophenylphosphorylcholine. This method helps avoid interference from hemoglobin in spectrophotometric assays (Levade, Salvayre, Sicre, & Douste‐Blazy, 1983).
Safety And Hazards
特性
IUPAC Name |
2-[[2-(hexadecanoylamino)-4-nitrophenoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium;hydroxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H48N3O7P.H2O/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27(31)28-25-23-24(29(32)33)19-20-26(25)37-38(34,35)36-22-21-30(2,3)4;/h19-20,23H,5-18,21-22H2,1-4H3,(H-,28,31,34,35);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDTKXKMMWVIQDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])OP(=O)(O)OCC[N+](C)(C)C.[OH-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H50N3O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90209181 | |
| Record name | 2-Hexadecanoylamino-4-nitrophenylphosphorylcholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90209181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
575.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hexadecanoylamino-4-nitrophenylphosphorylcholine | |
CAS RN |
60438-73-5 | |
| Record name | Ethanaminium, 2-[[hydroxy[4-nitro-2-[(1-oxohexadecyl)amino]phenoxy]phosphinyl]oxy]-N,N,N-trimethyl-, hydroxide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60438-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hexadecanoylamino-4-nitrophenylphosphorylcholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060438735 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hexadecanoylamino-4-nitrophenylphosphorylcholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90209181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-[[hydroxy[4-nitro-2-(palmitoylamino)phenoxy]phosphinyl]oxy]ethyl]trimethylammonium hydroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.559 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2R)-Methyl 3-{[tert-butyldimethylsilyl)oxy]}-2-methylpropionate](/img/structure/B15488.png)


